molecular formula C6H16AlNaO4 B7799202 sodium;alumanylium;2-methoxyethanolate

sodium;alumanylium;2-methoxyethanolate

Cat. No.: B7799202
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
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Description

sodium;alumanylium;2-methoxyethanolate: is a complex inorganic compound that features a central aluminum atom coordinated with two 2-(methoxy-kappaO)ethanolato ligands and a sodium counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;alumanylium;2-methoxyethanolate typically involves the reaction of aluminum salts with 2-(methoxy-kappaO)ethanol in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:

Al3++2CH3OCH2CH2OH+NaOHAl(OCH2CH2OCH3)2Na+H2O\text{Al}^{3+} + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{NaOH} \rightarrow \text{Al}(\text{OCH}_2\text{CH}_2\text{OCH}_3)_2\text{Na} + \text{H}_2\text{O} Al3++2CH3​OCH2​CH2​OH+NaOH→Al(OCH2​CH2​OCH3​)2​Na+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where aluminum salts and 2-(methoxy-kappaO)ethanol are mixed in the presence of a sodium base. The reaction mixture is typically heated to facilitate the formation of the complex, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aluminum center may be oxidized to higher oxidation states.

    Reduction: Reduction reactions can also occur, potentially reducing the aluminum center to a lower oxidation state.

    Substitution: Ligand substitution reactions are common, where the 2-(methoxy-kappaO)ethanolato ligands can be replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various alcohols, amines, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of aluminum complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other aluminum complexes. It is also studied for its coordination chemistry and potential catalytic properties.

Biology

Medicine

While not widely used in medicine, the compound’s unique properties could be investigated for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.

Industry

In industrial applications, the compound can be used in the production of advanced materials, including coatings, catalysts, and nanomaterials.

Mechanism of Action

The mechanism by which sodium;alumanylium;2-methoxyethanolate exerts its effects involves the coordination of the aluminum center with various ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the aluminum center.

Comparison with Similar Compounds

Similar Compounds

  • Aluminate(1-), dihydrobis(2-(ethoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)
  • Aluminate(1-), dihydrobis(2-(methoxy-kappaO)propanolato-kappaO)-, sodium (1:1)
  • Aluminate(1-), dihydrobis(2-(ethoxy-kappaO)propanolato-kappaO)-, sodium (1:1)

Uniqueness

The uniqueness of sodium;alumanylium;2-methoxyethanolate lies in its specific ligand coordination, which imparts distinct chemical and physical properties. These properties can be tailored by modifying the ligands, making this compound versatile for various applications.

Properties

IUPAC Name

sodium;alumanylium;2-methoxyethanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16AlNaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22722-98-1
Record name Vitride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22722-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022722981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dihydridobis(2-methoxyethanolato)aluminate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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